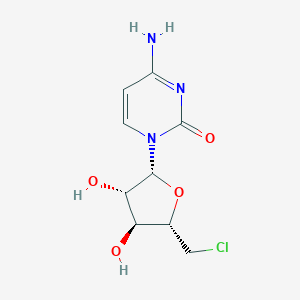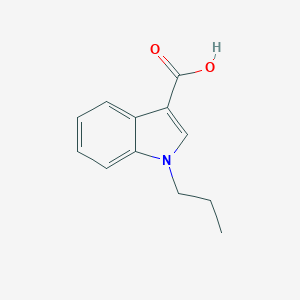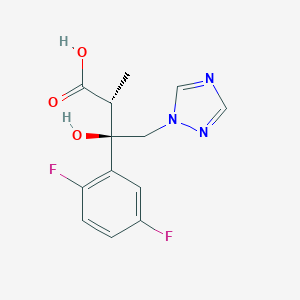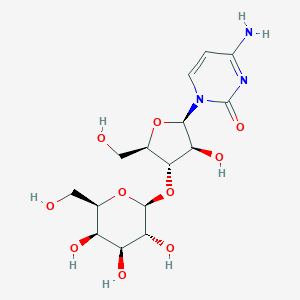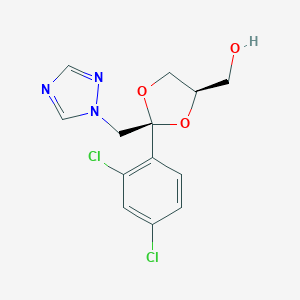
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid, also known as BMEDA, is a chelating agent that has been widely used in scientific research. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and has a maleimide group that allows it to react with sulfhydryl groups in proteins and peptides. BMEDA is a versatile molecule that can be used in various applications, including protein conjugation, labeling, and purification.
Mecanismo De Acción
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid works by chelating metal ions, such as copper, zinc, and iron, which are essential for the activity of many enzymes and proteins. The maleimide group of this compound reacts with sulfhydryl groups in proteins and peptides, allowing for site-specific conjugation and labeling. The chelating properties of this compound also make it useful in the detection and quantification of metal ions in biological samples.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the enzymatic activity or stability of most proteins. However, the maleimide group of this compound can react with other sulfhydryl groups in proteins and peptides, leading to the formation of unwanted conjugates. Therefore, careful optimization of the reaction conditions is necessary to minimize these side reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has several advantages over other protein conjugation and labeling methods. It allows for site-specific conjugation and labeling, which is essential for the study of protein structure and function. This compound is also highly specific for sulfhydryl groups, which are abundant in many proteins and peptides. However, this compound has some limitations, including the potential for side reactions with other sulfhydryl groups in proteins and peptides. It also requires careful optimization of the reaction conditions to minimize these side reactions.
Direcciones Futuras
There are several future directions for the use of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid in scientific research. One potential application is in the development of protein-based biosensors for the detection of metal ions in biological samples. This compound can be used to attach metal-binding peptides to proteins, allowing for the detection and quantification of metal ions with high sensitivity and specificity. Another potential application is in the development of targeted drug delivery systems. This compound can be used to attach drugs to proteins, allowing for their targeted delivery to specific tissues or cells. Overall, this compound is a versatile molecule with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid involves the reaction of N-(5-Aminopentyl)maleimide with EDTA. The maleimide group reacts with the sulfhydryl group of cysteine residues in proteins and peptides, allowing for site-specific conjugation and labeling. This compound can also be synthesized by reacting N-(5-Aminopentyl)maleimide with other chelating agents, such as diethylenetriaminepentaacetic acid (DTPA) and ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).
Aplicaciones Científicas De Investigación
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has been widely used in scientific research for protein conjugation, labeling, and purification. It can be used to attach fluorescent dyes, biotin, or other tags to proteins and peptides, allowing for their detection and quantification. This compound can also be used to purify proteins by immobilizing them on a solid support through the maleimide group. This technique is called affinity chromatography and is commonly used in the purification of enzymes and antibodies.
Propiedades
Número CAS |
155015-71-7 |
|---|---|
Fórmula molecular |
C26H34N4O10 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
2-[[2-[bis(carboxymethyl)amino]-3-[4-[5-(2,5-dioxopyrrol-1-yl)pentylamino]phenyl]propyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C26H34N4O10/c31-21-8-9-22(32)30(21)11-3-1-2-10-27-19-6-4-18(5-7-19)12-20(29(16-25(37)38)17-26(39)40)13-28(14-23(33)34)15-24(35)36/h4-9,20,27H,1-3,10-17H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
Clave InChI |
AWYSNGNHQFFZEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NCCCCCN2C(=O)C=CC2=O |
SMILES canónico |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NCCCCCN2C(=O)C=CC2=O |
Sinónimos |
1-(4-(5-maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid EMCS-Bz-EDTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



